N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a furan ring, a methoxyethyl group, a methylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the methoxyethyl and methylsulfonyl groups. Common synthetic routes include:
Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-dihydroxybut-2-ene.
Methylsulfonylation: The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and the piperidine ring are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features. The presence of the furan ring, methoxyethyl group, and methylsulfonyl group, along with the piperidine ring, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-21-10-8-16(11-13-5-9-22-12-13)15(18)14-3-6-17(7-4-14)23(2,19)20/h5,9,12,14H,3-4,6-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENWBKFXHHRRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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